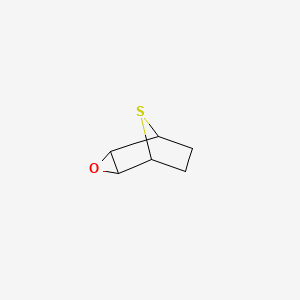
2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- is an organic compound with the molecular formula C6H12N6O. It is a derivative of propanol and triazine, characterized by the presence of amino groups at specific positions on the triazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like chlorine or bromine in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted triazine derivatives.
Applications De Recherche Scientifique
2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of high-energy density explosives and solid propellants.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets and pathways. The amino groups on the triazine ring can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-propanol: A hydrogenated derivative of alanine.
3-Amino-1-propanol: A straight-chain compound not widely used.
3-Amino-2-propanol: Prepared by the addition of amines to propylene oxide.
Uniqueness
2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- is unique due to its specific structure, which combines the properties of propanol and triazine. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
85136-77-2 |
|---|---|
Formule moléculaire |
C6H12N6O |
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
1-[(4,6-diamino-1,3,5-triazin-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C6H12N6O/c1-3(13)2-9-6-11-4(7)10-5(8)12-6/h3,13H,2H2,1H3,(H5,7,8,9,10,11,12) |
Clé InChI |
QKKALAXLWWYCJS-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=NC(=NC(=N1)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


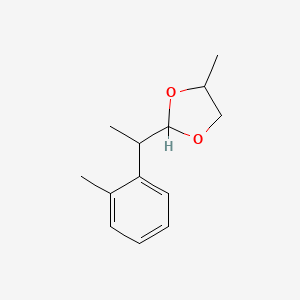

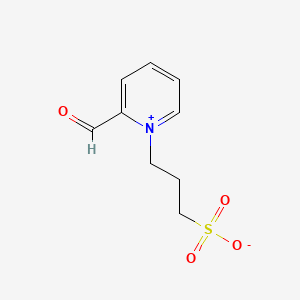
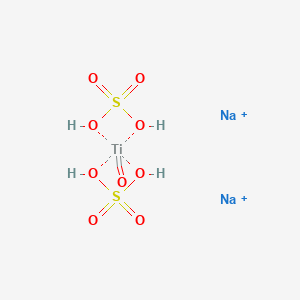




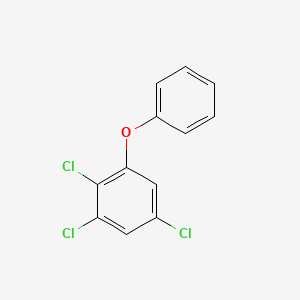
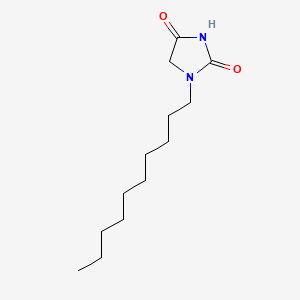
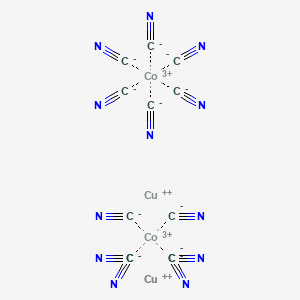

![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)
